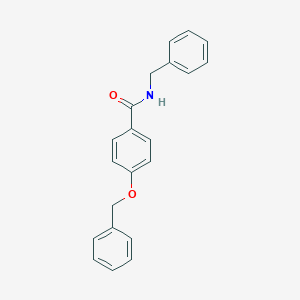

N-benzyl-4-(benzyloxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4g/mol |

IUPAC Name |

N-benzyl-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C21H19NO2/c23-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |

InChI Key |

PMPJMDYELMLXEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-(benzyloxy)benzamide and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents. The compound has shown promise in the following areas:

- Anti-inflammatory Agents : Compounds derived from this compound have been noted for their ability to modulate inflammatory responses. Research indicates that these compounds can act on specific receptors involved in inflammation, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : A series of derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Many of these derivatives exhibited promising results, with IC50 values below 1 µg/mL, indicating strong potential as antimicrobial agents .

- Antiprotozoal Activity : The compound has also been tested against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship studies revealed that certain derivatives exhibited superior activity compared to standard treatments, highlighting the compound's potential in developing new antiprotozoal drugs .

Synthesis Methodologies

The synthesis of this compound involves several innovative approaches that enhance yield and selectivity:

- Ultrasound-Assisted Synthesis : This method has been employed to synthesize derivatives of this compound efficiently. Utilizing ultrasound not only speeds up the reaction but also improves yields compared to traditional methods .

- Green Chemistry Approaches : The incorporation of environmentally friendly solvents and catalysts during the synthesis process reflects a growing trend in chemical research aimed at reducing environmental impact. For instance, using dimethylformamide (DMF) as a solvent has proven effective in optimizing reaction conditions for higher yields .

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively studied:

- PPAR Agonism : Certain compounds from this class have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating inflammation and metabolism. These findings suggest potential applications in treating metabolic disorders and inflammatory diseases .

- Safety Profiles : In vitro cytotoxicity tests against human cancer cell lines (e.g., HeLa cells) have shown that many synthesized derivatives possess low toxicity, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Anti-tubercular Activity

A study synthesized ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. These compounds were evaluated against Mycobacterium tuberculosis, showing significant anti-tubercular activity with IC50 values under 1 µg/mL. This highlights the potential for developing new treatments for tuberculosis using this chemical scaffold .

Case Study 2: PPAR Agonism

Research focusing on the 4-benzyloxy-benzylamino chemotype demonstrated that modifications to the this compound structure could enhance potency and selectivity as PPARα agonists. This work suggests avenues for treating conditions linked to inflammation and metabolic regulation .

Preparation Methods

Hydrolysis to 4-(Benzyloxy)benzoic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide in methanol:

Conditions :

-

Base : Sodium hydroxide (4.36 g per 5 g ester)

-

Solvent : Methanol (100 mL)

-

Workup : Acidification with HCl to precipitate the product.

Amidation with Benzylamine

PPh₃-I₂ Mediated Coupling

A robust method from employs triphenylphosphine (PPh₃) and iodine (I₂) to activate the carboxylic acid for amidation:

-

Activation : 4-(Benzyloxy)benzoic acid reacts with PPh₃ and I₂ in CH₂Cl₂ at 0°C.

-

Amine Addition : Benzylamine is introduced, followed by triethylamine to neutralize HI byproducts.

Conditions :

Ultrasonic-Assisted Cyclocondensation

While primarily used for azetidinone synthesis, ultrasonic methods in highlight efficiency gains for related benzamides. Adapting this approach:

-

Schiff Base Formation : 4-(Benzyloxy)benzohydrazide condensed with aldehydes under ultrasound.

-

Amidation : Reaction with chloroacetyl chloride in DMF/triethylamine under sonication (30–60 minutes vs. hours under reflux).

Advantages : Reduced reaction time (50% faster) and comparable yields (85–90%).

Comparative Analysis of Methods

Key Observations :

-

The PPh₃-I₂ method offers superior yields and speed but requires column purification.

-

Ultrasonic techniques reduce time and energy consumption, ideal for lab-scale synthesis.

-

Classical coupling agents (e.g., EDCl) are less favorable due to cost and longer reaction times.

Challenges and Optimizations

Byproduct Formation

Solvent and Base Selection

-

Polar Aprotic Solvents : DMF or acetone enhances benzylation efficiency but complicates removal. Methanol balances cost and ease of evaporation.

-

Triethylamine vs. Inorganic Bases : Et₃N aids HI scavenging in PPh₃-I₂ reactions, while K₂CO₃ is sufficient for benzylation.

Industrial Considerations

Q & A

Q. What are the key considerations for synthesizing N-benzyl-4-(benzyloxy)benzamide derivatives?

A robust synthesis involves reacting O-benzyl hydroxylamine hydrochloride with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane/water under argon, using potassium carbonate as a base. Key steps include:

- Temperature control : Maintaining 0°C during acyl chloride addition to minimize side reactions .

- Solvent selection : CH₂Cl₂ ensures solubility of intermediates, while diethyl ether aids in precipitation .

- Purification : Vacuum filtration and drying under reduced pressure (70°C) yield high-purity products (up to 89% yield) . Safety protocols, such as mutagenicity risk assessments (via Ames testing) and handling decomposition-prone intermediates, are critical .

Q. How are this compound derivatives characterized post-synthesis?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., benzyloxy group protons at δ 4.7–5.1 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates purity (>95% common in optimized syntheses) .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit:

- Antiproliferative effects : Derivatives with nitro or chloro substituents show activity against cancer cell lines (e.g., IC₅₀ values <10 μM) .

- Enzyme inhibition : 4-(Benzyloxy)benzamides act as selective mono-ADP-ribosyltransferase inhibitors, with fluorine substituents enhancing binding to Tyr919 residues (docking studies) .

Advanced Research Questions

Q. How can molecular docking guide the design of 4-(benzyloxy)benzamide-based enzyme inhibitors?

Docking models reveal:

- Binding orientation : The benzyloxy B-ring extends into enzyme acceptor sites, with substituents (e.g., F) forming CH-π or hydrogen-bond interactions (e.g., 2.8 Å distance to Tyr919) .

- Conformational flexibility : Phenoxy derivatives show restricted rotation, improving affinity compared to benzyloxy analogs .

- Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize π-π stacking with aromatic enzyme pockets .

Q. How can contradictions in biological activity data among structural analogs be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. chloro groups on antiproliferative activity) .

- Data normalization : Account for assay variability (e.g., cell line sensitivity, incubation time) using positive controls (e.g., doxorubicin) .

- Computational modeling : MD simulations or free-energy calculations explain divergent binding modes .

Q. What experimental steps optimize reaction yield in benzamide synthesis?

- Reagent stoichiometry : Use 1.0 equiv acyl chloride to avoid excess reagent contamination .

- Atmosphere control : Argon prevents moisture-sensitive intermediates (e.g., acyl chlorides) from hydrolyzing .

- Workup optimization : Sequential washing with diethyl ether and water removes unreacted starting materials .

Q. What safety protocols are critical for handling mutagenic intermediates?

- Risk assessment : Follow ACS guidelines for hazardous chemicals (e.g., Ames testing for mutagenicity) .

- Ventilation : Use fume hoods for compounds with decomposition risks (e.g., sodium pivalate) .

- PPE : Nitrile gloves and lab coats mitigate exposure to mutagenic anomeric amides .

Methodological Considerations

Q. How to design analogs for improved pharmacokinetic properties?

- Bioisosteric replacement : Replace benzyloxy with morpholinosulfonyl groups to enhance solubility .

- Metabolic stability : Introduce methoxy groups to block cytochrome P450 oxidation .

Q. What techniques validate target engagement in enzyme inhibition studies?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .

- Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding poses .

Q. How to troubleshoot low yields in Mitsunobu-based benzamide synthesis?

- Reagent freshness : Degraded DIAD or triphenylphosphine reduces coupling efficiency .

- Solvent drying : Use anhydrous THF to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.